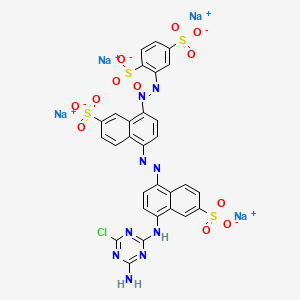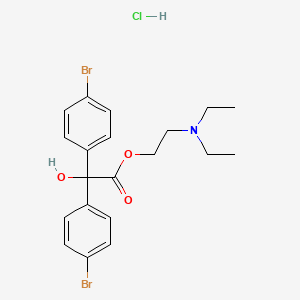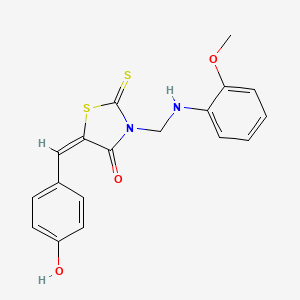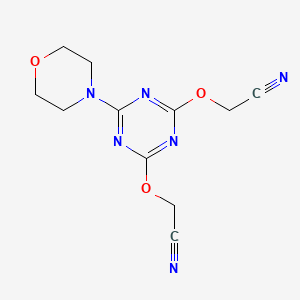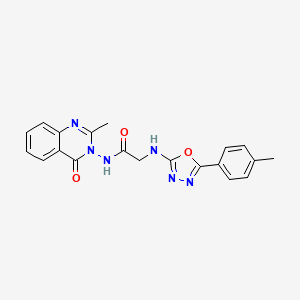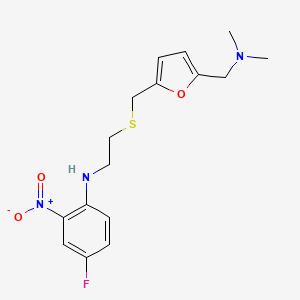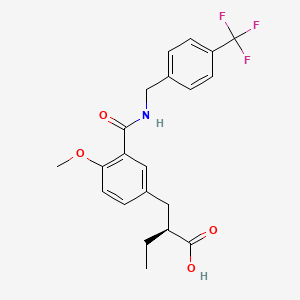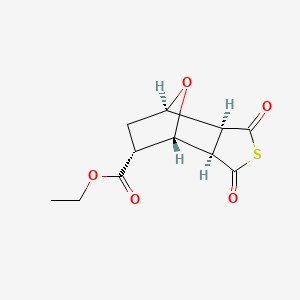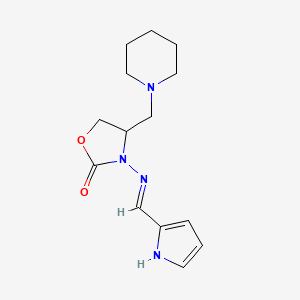
Glutamylamidoethyl indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamylamidoethyl indole is a synthetic dipeptide compound known for its neuroprotective properties. It is often used in cosmetic formulations for its ability to protect neuronal cells and improve skin health. The compound is a stable aqueous solution and is miscible with water, alcohols, and glycols .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Glutamylamidoethylindol beinhaltet die Kupplung eines Indolderivats mit einem Glutaminsäurederivat. Ein übliches Verfahren ist die palladiumkatalysierte Larock-Indolsynthese, die die Indoleinheit bildet. Es folgt eine Pd-katalysierte einstufige sequentielle Buchwald–Hartwig-Aminierung/C–H-Aktivierungsreaktion, um die Schlüssel-Pyrrolo[2,3-c]carbazoleinheit zu bilden .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von Glutamylamidoethylindol häufig die Verwendung von umweltfreundlichen Lösungsmitteln wie Wasser. Verschiedene Methoden, einschließlich der Verwendung von Übergangsmetallen, Peptiden, Tensiden, ionischen Flüssigkeiten und Nanopartikeln, wurden eingesetzt, um den Indolkern oder seine Derivate zu synthetisieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glutamylamidoethylindol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Indol-3-Carbonsäurederivaten führen, während Reduktion verschiedene Indolamine liefern kann .
Wissenschaftliche Forschungsanwendungen
Glutamylamidoethylindol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in der zellulären Signaltransduktion und im Neuroprotektion untersucht.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung neurodegenerativer Erkrankungen aufgrund seiner neuroprotektiven Eigenschaften.
Industrie: In der Kosmetikindustrie wird es aufgrund seiner Anti-Aging- und neuroprotektiven Wirkung auf die Haut eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Glutamylamidoethylindol beinhaltet seine Wechselwirkung mit neurotrophen Faktoren wie dem Nervenwachstumsfaktor (NGF). Es unterstützt die Differenzierung von Vorläuferzellen zu neuronalen Zellen und schützt sie vor Apoptose. Die Verbindung entfaltet ihre Wirkung, indem sie an spezifische Rezeptoren auf neuronalen Zellen bindet und so Signalwege aktiviert, die das Zellüberleben und die Differenzierung fördern .
Ähnliche Verbindungen:
Indol-3-Essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Indol-3-Carbinol: In Kreuzblütlern enthalten und wegen seiner krebshemmenden Eigenschaften untersucht.
Serotonin: Ein Neurotransmitter, der aus Tryptophan gewonnen wird.
Einzigartigkeit: Glutamylamidoethylindol ist einzigartig aufgrund seiner doppelten Rolle in der Neuroprotektion und in kosmetischen Anwendungen. Im Gegensatz zu anderen Indolderivaten zielt es speziell auf neuronale Zellen ab und hat nachweislich eine stärkere neuroprotektive Wirkung als Vitamin E .
Durch das Verständnis der Synthese, Reaktionen, Anwendungen und Mechanismen von Glutamylamidoethylindol können Forscher sein Potenzial in verschiedenen Bereichen, von der Medizin bis zur Kosmetik, weiter erforschen.
Wirkmechanismus
The mechanism of action of glutamylamidoethyl indole involves its interaction with neurotrophic factors such as Nerve Growth Factor (NGF). It helps in the differentiation of precursor cells into neuronal cells and protects them from apoptosis. The compound exerts its effects by binding to specific receptors on neuronal cells, thereby activating signaling pathways that promote cell survival and differentiation .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: Glutamylamidoethyl indole is unique due to its dual role in neuroprotection and cosmetic applications. Unlike other indole derivatives, it specifically targets neuronal cells and has been shown to have a more potent neuroprotective effect than vitamin E .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, from medicine to cosmetics.
Eigenschaften
CAS-Nummer |
478273-36-8 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(5-6-14(19)20)15(21)17-8-7-10-9-18-13-4-2-1-3-11(10)13/h1-4,9,12,18H,5-8,16H2,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
WAACXEZYKFZHHH-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


